2,6-Dimethyl-3-(propan-2-yl)heptane
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Overview
Description
2,6-Dimethyl-3-(propan-2-yl)heptane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C12H26. This compound is characterized by its unique structure, which includes multiple methyl groups and an isopropyl group attached to a heptane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-(propan-2-yl)heptane can be achieved through various organic synthesis techniques. One common method involves the alkylation of heptane with isopropyl and methyl groups under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps, such as distillation, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3-(propan-2-yl)heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2,6-Dimethyl-3-(propan-2-yl)heptane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon reactions and mechanisms.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3-(propan-2-yl)heptane depends on the specific reactions it undergoes. In oxidation reactions, the compound is converted into more oxidized forms, such as alcohols or ketones, through the transfer of electrons. In reduction reactions, it gains electrons to form simpler hydrocarbons. The molecular targets and pathways involved vary based on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2,6-Dimethyl-3-(propan-2-yl)heptane can be compared to other branched alkanes, such as:
2,2,4-Trimethylpentane: Known for its use as an octane rating standard in gasoline.
2,3,4-Trimethylpentane: Another branched alkane with similar properties.
2,2,5-Trimethylhexane: A branched alkane with a different branching pattern.
The uniqueness of this compound lies in its specific branching and the presence of both methyl and isopropyl groups, which influence its chemical reactivity and physical properties.
Properties
CAS No. |
62185-45-9 |
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Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,6-dimethyl-3-propan-2-ylheptane |
InChI |
InChI=1S/C12H26/c1-9(2)7-8-12(10(3)4)11(5)6/h9-12H,7-8H2,1-6H3 |
InChI Key |
NOAGKIODSFDOTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C(C)C)C(C)C |
Origin of Product |
United States |
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